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Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is an exceptionally potent second
messenger that mobilizes intracellular calcium (Caz*) from acidic organelles, playing a crucial
role in a myriad of cellular processes. The molecular mechanisms governing NAADP-mediated
signaling have long been a subject of intense research, particularly the identity of its direct
binding partners. Recently, Jupiter microtubule-associated homolog 2 (JPT2) and Like-Sm
protein 12 (LSM12) have been identified as key NAADP-binding proteins. These proteins act as
essential adaptors, conferring NAADP sensitivity to the two-pore channels (TPCs), the ion
channels responsible for Ca?* release from endolysosomal stores. This technical guide
provides a comprehensive overview of the structural and functional characteristics of JPT2 and
LSM12, with a focus on quantitative binding data, detailed experimental protocols, and the
visualization of associated signaling pathways and experimental workflows. This document is
intended to serve as a valuable resource for researchers in the field of calcium signaling and
drug development professionals targeting this pathway.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a powerful Ca2*-mobilizing
messenger that operates at nanomolar concentrations to release Ca?* from acidic intracellular
stores like endosomes and lysosomes[1][2][3][4]. This signaling pathway is integral to diverse
physiological processes, and its dysregulation has been implicated in various diseases|[1].
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Unlike other Ca?*-mobilizing messengers, NAADP does not directly bind to the ion channels it
gates, the two-pore channels (TPCs)[1][2][3]. Instead, its action is mediated by accessory
binding proteins[1][5].

Through pioneering techniques such as photoaffinity labeling with ‘clickable’ NAADP-based
photoprobes and affinity purification coupled with quantitative proteomics, two proteins have
been independently identified as bona fide NAADP receptors: Jupiter microtubule-associated
homolog 2 (JPT2), also known as HN1L, and Like-Sm protein 12 (LSM12)[5][6][7]. Both JPT2
and LSM12 are relatively small proteins that bind NAADP with high affinity and are essential for
NAADP-evoked Caz* release[8]. They are believed to form a complex with TPCs, thereby
conferring NAADP sensitivity to the channels[6][7].

This guide aims to consolidate the current understanding of the structural and functional
aspects of JPT2 and LSM12, providing a technical resource for researchers investigating this
critical signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the binding of NAADP and its
analogue NADP to JPT2 and LSM12.

Table 1: Binding Affinities (Kd) of NAADP to JPT2 and LSM12

. . Binding
Protein Ligand o Method Source
Affinity (Kd)

Biolayer

JPT2 NAADP 57+£1.8nM [1]
Interferometry
Biolayer

LSM12 NAADP 2.0+0.4nM [1]
Interferometry
Radioligand

LSM12 NAADP ~20 nM o [9]
Binding Assay

LSM12 NAADP ~20-30 nM Not Specified [8]

LSM12 NAADP ~30 nM Not Specified [2][10]
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Table 2: Inhibitory Concentrations (IC50) for NAADP and NADP

Protein Competitor IC50 Method Source
[32P]-NAADP

JPT2 NAADP 1.1+0.1nM , [1]
Displacement
[32P]-NAADP

JPT2 NADP 53+9nM _ [1]
Displacement
[32P]-NAADP

LSM12 NAADP 0.70£0.1 nM ) [1]
Displacement
[32P]-NAADP

LSM12 NADP 126 + 36 nM [1]

Displacement

Table 3: Selectivity of JPT2 and LSM12 for NAADP over NADP

Selectivity (NAADP over

Protein Source
NADP)

JPT2 ~10-fold [1]

LSM12 ~55-fold [1]

Structural Analysis

To date, no high-resolution experimental structures of JPT2 or LSM12 in complex with NAADP
have been deposited in the Protein Data Bank. However, structural models predicted by
AlphaFold provide valuable insights into their potential three-dimensional conformations[11][12]
[13][14][15][16][17][18].

JPT2: JPT2 is predicted to be an intrinsically disordered protein. This lack of a stable tertiary
structure may be crucial for its function, allowing it to adopt different conformations upon
binding to NAADP and interacting with TPCs.

LSM12: LSM12 belongs to the "Like-Sm" family of proteins, which are known to be involved in
RNA processing. The AlphaFold model of LSM12 suggests a well-defined structure containing
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an Lsm domain, which is responsible for NAADP binding[8][9].

The absence of experimental structural data represents a significant gap in our understanding
of how these proteins recognize NAADP with such high affinity and selectivity, and how they
subsequently interact with and activate TPCs. Future structural studies, potentially using X-ray
crystallography or cryo-electron microscopy, will be critical to elucidate these molecular details.

Experimental Protocols

This section details the core methodologies for key experiments used in the study of JPT2 and
LSM12.

Radioligand Binding Assay for NAADP

This protocol is adapted from methodologies described in the literature for measuring the
binding of radiolabeled NAADP to its binding proteins[19][20][21][22].

Objective: To determine the binding affinity and specificity of NAADP for JPT2 and LSM12.
Materials:

» [32P]-NAADP (synthesized from [32P]-NAD)

 Purified recombinant JPT2 or LSM12 protein

e Unlabeled NAADP and NADP

e Binding buffer (e.g., 20 mM HEPES, 250 mM potassium gluconate, 250 mM N-methyl-d-
glucamine, 1 mM MgClz, pH 7.2)

o Multi-well filtration apparatus with PVDF membranes
e Phosphorimager
Procedure:

» Protein Preparation: Purified recombinant JPT2 or LSM12 is diluted in binding buffer to the
desired concentration.
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o Competition Assay Setup: A fixed concentration of [32P]-NAADP (e.g., ~0.33 nM) is incubated
with the recombinant protein in the presence of increasing concentrations of unlabeled
NAADP or NADP.

 Incubation: The reaction mixtures are incubated on ice for a defined period (e.g., 90 minutes)
to reach binding equilibrium.

« Filtration: The incubation mixtures are rapidly filtered through PVDF membranes using a
multi-well filtration apparatus. The membranes are then washed with ice-cold binding buffer
to remove unbound radioligand.

o Detection: The amount of bound [32P]-NAADP retained on the membranes is quantified using
a phosphorimager.

o Data Analysis: The data are plotted as the percentage of specific binding versus the
concentration of the unlabeled competitor. IC50 values are determined by fitting the data to a
sigmoidal dose-response curve. Kd values can be calculated from the IC50 values using the
Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) of JPT2/LSM12 and
TPCs

This protocol outlines the general steps for investigating the interaction between JPT2/LSM12
and TPCs in a cellular context[23][24][25][26][27].

Objective: To determine if JPT2 or LSM12 physically associate with TPC1 or TPC2 in cells.
Materials:

o Cell line expressing tagged versions of TPCs (e.g., TPC1-GFP, TPC2-GFP) and endogenous
or overexpressed JPT2/LSM12.

e Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl, 1 mM EDTA, 2.5 mM EGTA,
0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

» Antibody specific to the tag on the TPC (e.g., anti-GFP antibody) or to JPT2/LSM12.
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Protein A/G magnetic beads.
Wash buffer (similar to lysis buffer, may have lower detergent concentration).
Elution buffer (e.g., SDS-PAGE sample buffer).

Western blotting reagents.

Procedure:

Cell Lysis: Cells are harvested and lysed in ice-cold Co-IP lysis buffer. The lysate is cleared
by centrifugation to remove cellular debris.

Immunoprecipitation: The specific antibody is added to the cleared lysate and incubated with
gentle rotation at 4°C for several hours to overnight to allow for the formation of antibody-
antigen complexes.

Complex Capture: Protein A/G magnetic beads are added to the lysate and incubated for
another 1-2 hours to capture the antibody-antigen complexes.

Washing: The beads are collected using a magnetic stand and washed several times with
wash buffer to remove non-specific binding proteins.

Elution: The bound proteins are eluted from the beads by resuspending them in elution buffer
and heating.

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting
using antibodies against the TPC tag and JPT2 or LSM12.

Calcium Imaging of NAADP-Evoked Signaling

This protocol provides a general framework for measuring changes in intracellular Ca2*
concentration in response to NAADP[4][28][29][30][31].

Objective: To assess the functional requirement of JPT2 and LSM12 for NAADP-mediated Caz+
release.

Materials:
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Live cells (e.g., wild-type, JPT2-knockout, or LSM12-knockout).

Fluorescent Ca?* indicator dye (e.g., Fura-2 AM) or genetically encoded Ca?* sensor.
NAADP.

Microinjection apparatus or cell-permeant NAADP analogue (NAADP-AM).

Fluorescence microscope equipped for live-cell imaging.

Procedure:

Cell Loading: Cells are loaded with a Ca2* indicator dye according to the manufacturer's
instructions.

Baseline Measurement: The basal intracellular Ca2* level is recorded by acquiring
fluorescence images over a short period before stimulation.

NAADP Stimulation: NAADP is introduced into the cells, typically via microinjection due to its
impermeability across the cell membrane. Alternatively, a cell-permeant version like NAADP-
AM can be added to the extracellular medium.

Calcium Measurement: Changes in intracellular Ca2* concentration are monitored by
continuously recording the fluorescence intensity of the Ca2* indicator.

Data Analysis: The change in fluorescence intensity over time is quantified and presented as
a ratio (for ratiometric dyes like Fura-2) or as a fold-change relative to the baseline. The
amplitude and kinetics of the Ca2* response are compared between different cell types (e.g.,
wild-type vs. knockout) to determine the role of JPT2 or LSM12.

Mandatory Visualizations
Signaling Pathway Diagram
Caption: NAADP signaling pathway involving JPT2 and LSM12.

Experimental Workflow Diagram

Caption: Experimental workflow for identifying NAADP binding proteins.
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Conclusion

The identification of JPT2 and LSM12 as bona fide NAADP-binding proteins represents a major
advancement in the field of calcium signaling. These proteins are now understood to be critical
components of the NAADP receptor complex, mediating the activation of TPCs and the
subsequent release of Ca2* from acidic stores. While significant progress has been made in
characterizing their binding kinetics and functional roles, a detailed structural understanding of
their interaction with NAADP and TPCs remains a key area for future research. The
experimental protocols and data presented in this guide provide a solid foundation for further
investigation into this important signaling pathway, which holds promise for the development of
novel therapeutic agents targeting a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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